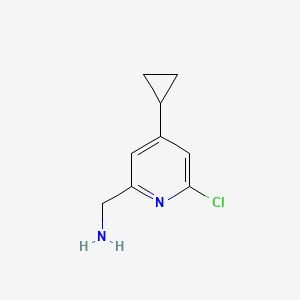
2,4-Dichloro-3-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and an iodine atom at the 3 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2,4-dichloro-3-iodobenzoic acid.
Reduction: Formation of 2,4-dichloro-3-iodobenzyl alcohol.
Scientific Research Applications
2,4-Dichloro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-iodobenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. In biochemical studies, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzaldehyde: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
2,4-Dichloro-5-iodobenzaldehyde: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications
Uniqueness: 2,4-Dichloro-3-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its importance in scientific research .
Properties
Molecular Formula |
C7H3Cl2IO |
|---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2,4-dichloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
InChI Key |
PPNJFHHEYDKJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)


![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)

![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)

